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molecular formula C11H10N2O2 B1627213 6-Methoxyquinoline-3-carboxamide CAS No. 71083-30-2

6-Methoxyquinoline-3-carboxamide

Cat. No. B1627213
M. Wt: 202.21 g/mol
InChI Key: NLVPUORRLFNMCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07396934B2

Procedure details

380 l of ethanol are added to 49.2 kg of 4-chloro-3-ethoxy-carbonyl-6-methoxyquinoline. The suspension is heated at 45° C. for 30 minutes and then cooled to 20° C. 18.65 kg of triethylamine are added under nitrogen, followed by 1.91 kg of palladium-on-charcoal at 5% (at 60% water content). A stream of hydrogen is passed through under 0.5-0.8 bar at 33° C. for 48 hours. At this time, an HPLC1 control shows that the reaction is complete. The reactor is then vented with nitrogen and the reaction medium is then filtered to remove the catalyst. The filter is then rinsed with ethanol. The filtrate is poured over 750 kg of an aqueous ammonia solution. The reaction medium is then stirred at 25° C. over a period of 4 days. The ethanol is then removed by distillation under reduced pressure at a temperature not exceeding 40-45° C. The suspension thus obtained is cooled to 0-5° C. and stirred for 3 hours at this temperature. The precipitate is filtered off, washed with cold water, and then dried at 60-65° C. under reduced pressure until a constant weight is obtained. 26.5 kg (71%) of 6-methoxyquinoline-3-carboxamide are obtained in the form of a white solid which melts at 93.7-95.7° C. (HPLC% NIS=98.3%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
380 L
Type
reactant
Reaction Step Two
Name
4-chloro-3-ethoxy-carbonyl-6-methoxyquinoline
Quantity
49.2 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.91 kg
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
18.65 kg
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(O)C.Cl[C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:15][CH3:16])[CH:13]=2)[NH:8][C:7](=C=O)[C:6]=1OCC.[H][H].C1C(=O)[N:28](I)[C:26](=[O:27])C1>[Pd].O.C(N(CC)CC)C>[CH3:16][O:15][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([C:26]([NH2:28])=[O:27])=[CH:5]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)I
Step Two
Name
Quantity
380 L
Type
reactant
Smiles
C(C)O
Name
4-chloro-3-ethoxy-carbonyl-6-methoxyquinoline
Quantity
49.2 kg
Type
reactant
Smiles
ClC1=C(C(NC2=CC=C(C=C12)OC)=C=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
1.91 kg
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
18.65 kg
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The reaction medium is then stirred at 25° C. over a period of 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C
FILTRATION
Type
FILTRATION
Details
the reaction medium is then filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
WASH
Type
WASH
Details
The filter is then rinsed with ethanol
ADDITION
Type
ADDITION
Details
The filtrate is poured over 750 kg of an aqueous ammonia solution
CUSTOM
Type
CUSTOM
Details
The ethanol is then removed by distillation under reduced pressure at a temperature not
CUSTOM
Type
CUSTOM
Details
exceeding 40-45° C
CUSTOM
Type
CUSTOM
Details
The suspension thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 0-5° C.
STIRRING
Type
STIRRING
Details
stirred for 3 hours at this temperature
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried at 60-65° C. under reduced pressure until a constant weight
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
COC=1C=C2C=C(C=NC2=CC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 26.5 kg
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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